molecular formula C9H14ClF2N B2969558 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride CAS No. 2378507-04-9

9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride

Cat. No.: B2969558
CAS No.: 2378507-04-9
M. Wt: 209.66
InChI Key: UXQSRFNYYCHPBR-UHFFFAOYSA-N
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Description

9,9-Difluorodispiro[3.0.35.14]nonan-7-amine hydrochloride is a structurally complex compound featuring a dispiro framework with fluorine substituents at the 9,9-positions and an amine group at the 7-position, stabilized as a hydrochloride salt. Its rigid spiro architecture and electronegative fluorine atoms contribute to unique physicochemical properties, making it relevant in materials science and pharmaceutical research. The hydrochloride salt enhances solubility and stability, a common strategy for bioactive amines .

Properties

IUPAC Name

9,9-difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N.ClH/c10-9(11)7(2-1-3-7)8(9)4-6(12)5-8;/h6H,1-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQSRFNYYCHPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(C2(F)F)CC(C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride typically involves the following steps:

    Formation of the Dispiro Structure: The initial step involves the formation of the dispiro structure through a series of cyclization reactions. This is achieved by reacting appropriate starting materials under controlled conditions to form the core structure.

    Introduction of Fluorine Atoms: Fluorination is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms at the desired positions.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.

Industrial Production Methods

Industrial production of 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

9,9-Difluorodispiro[3.0.35.14]nonan-7-amine Hydrochloride
  • Core Structure: Dispiro[3.0.35.14]nonane backbone with fused rings, creating steric rigidity.
  • Substituents : Two fluorine atoms at 9,9-positions and a protonated amine (-NH₂⁺·Cl⁻) at position 5.
  • Salt Form : Hydrochloride improves crystallinity and bioavailability .
9,9′-Spirobifluorene (SBF, CAS 159-66-0)
  • Core Structure : Two fluorene units joined at 9,9′-positions, forming a perpendicular spiro-conformation.
  • Substituents: No electronegative groups; pristine hydrocarbon skeleton.
  • Applications : Widely used in organic light-emitting diodes (OLEDs) due to high thermal stability and efficient hole transport .
9,9′-Spirobifluorene-Derived N-Heterocycles
  • Core Structure: SBF core modified with nitrogen-containing heterocycles (e.g., quinoline, phenanthroline).
  • Substituents : Electron-withdrawing N-groups alter electronic properties.
  • Applications : Enhanced photoluminescence and molecular recognition capabilities .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR)
  • Target Compound : Anticipated deshielding effects at H4 protons (δ ~9.0–9.38 ppm) due to fluorine’s electronegativity, similar to SBF derivatives with adjacent N-atoms .
  • SBF Derivatives : H4 protons in 9,9′-spirobifluorene N-heterocycles resonate at δ 9.01–9.38 ppm, while H1/H8 protons shift upfield (δ 6.52–6.87 ppm) due to aromatic shielding .
UV-Vis Absorption
  • SBF Derivatives: Show π→π* transitions at 225–328 nm; heterocycle-modified analogs (e.g., benzo[h]quinoline) exhibit additional peaks at 351–375 nm .

Thermal and Electronic Properties

Property 9,9-Difluorodispiro[...]nonan-7-amine HCl 9,9′-Spirobifluorene (SBF) 9,9′-Spirobifluorene N-Heterocycles
Thermal Stability High (rigid spiro core) Excellent (Tm > 300°C) Moderate (varies with substituents)
HOMO Energy (eV) ~-5.3 (estimated) -5.4 to -5.6 -5.1 to -5.5 (tunable with N-groups)
Application Pharmaceuticals, Materials Science OLEDs, Sensors Molecular Electronics, Catalysis
  • Thermal Stability : The dispiro framework and fluorine atoms likely enhance thermal resistance, comparable to SBF’s performance in OLEDs .
  • Electronic Properties : The amine and fluorine substituents may lower HOMO levels, improving hole injection efficiency, akin to spiro-OMeTAD (HOMO ~-5.1 eV) .

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